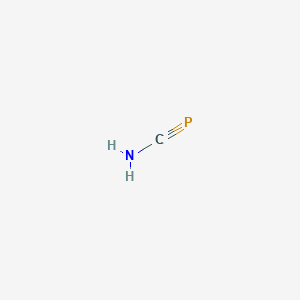
1-Phosphanylidynemethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phosphanylidynemethanamine is an organophosphorus compound with the molecular formula CH₃NP It is a unique compound due to its structure, which includes a phosphorus-nitrogen double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Phosphanylidynemethanamine can be synthesized through several methods. One common method involves the reaction of phosphine with methyleneamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced catalysts and precise control of reaction parameters are crucial to achieving high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phosphanylidynemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phosphorus-nitrogen bond can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides can react with this compound under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphanylidynemethanamines.
Applications De Recherche Scientifique
1-Phosphanylidynemethanamine has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-phosphanylidynemethanamine involves its ability to form stable complexes with various substrates. The phosphorus-nitrogen double bond plays a crucial role in its reactivity, allowing it to participate in a wide range of chemical reactions. The compound can interact with molecular targets through coordination bonds, influencing various pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphine: A simpler compound with a phosphorus-hydrogen bond.
Methyleneamine: Contains a nitrogen-carbon double bond.
Phosphanylidene compounds: Similar structure but with different substituents.
Uniqueness
1-Phosphanylidynemethanamine is unique due to its phosphorus-nitrogen double bond, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organophosphorus compounds.
Propriétés
Numéro CAS |
56764-36-4 |
|---|---|
Formule moléculaire |
CH2NP |
Poids moléculaire |
59.007 g/mol |
Nom IUPAC |
phosphanylidynemethanamine |
InChI |
InChI=1S/CH2NP/c2-1-3/h2H2 |
Clé InChI |
BGWAQXANRCACAW-UHFFFAOYSA-N |
SMILES canonique |
C(#P)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Thiazolidinone, 5-[(4-methoxyphenyl)methylene]-3-phenyl-2-thioxo-](/img/structure/B14639184.png)
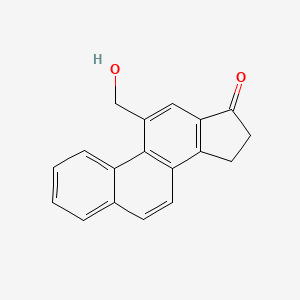
![2-Cyclopropyl-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-OL](/img/structure/B14639194.png)
![1-[(5-Ethylpyrimidin-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14639195.png)
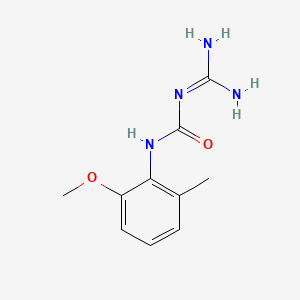

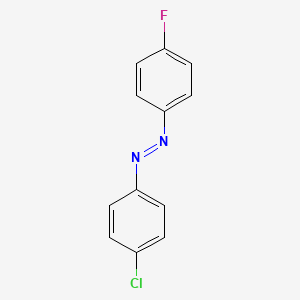
![(Methylperoxy)methyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14639229.png)
![2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14639231.png)
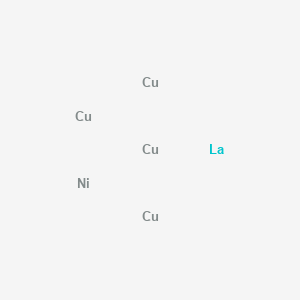
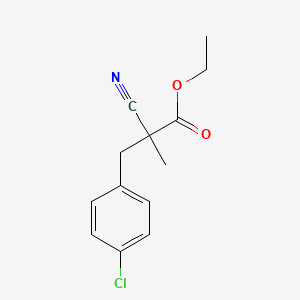
![2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B14639271.png)
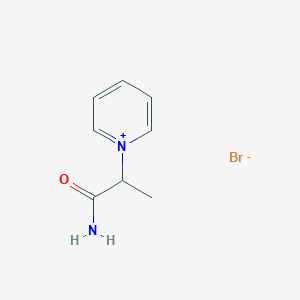
![3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile](/img/structure/B14639282.png)
